Andrographiside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Andrographiside is a bioactive compound found in the plant Andrographis paniculata, commonly known as the “King of Bitters.” This compound is part of the diterpenoid lactone family and is known for its various medicinal properties, including anti-inflammatory, antibacterial, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of andrographiside typically involves the extraction from the leaves of Andrographis paniculata. The process includes drying the leaves, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Andrographis paniculata and the use of advanced extraction techniques such as supercritical fluid extraction. This method is preferred due to its efficiency and ability to produce high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Andrographiside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form andrographolide, another bioactive compound.
Reduction: Reduction reactions can modify the lactone ring structure, altering its bioactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its medicinal properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed.
Major Products:
Oxidation: Andrographolide
Reduction: Modified lactone derivatives
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Andrographiside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in modulating immune responses and cellular signaling pathways.
Medicine: Investigated for its potential in treating inflammatory diseases, infections, and liver disorders.
Industry: Utilized in the development of herbal supplements and pharmaceuticals.
Mechanism of Action
Andrographiside exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Antibacterial: Disrupts bacterial cell wall synthesis and inhibits bacterial enzymes.
Hepatoprotective: Enhances antioxidant defenses and reduces oxidative stress in liver cells.
Comparison with Similar Compounds
Andrographolide: Another major bioactive compound in with similar anti-inflammatory and antibacterial properties.
Neoandrographolide: Known for its anti-inflammatory and hepatoprotective effects.
14-Deoxyandrographolide: Exhibits immunomodulatory and anti-atherosclerotic activities.
Uniqueness: Andrographiside is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its combination of anti-inflammatory, antibacterial, and hepatoprotective properties makes it a versatile compound in medicinal research .
Properties
Molecular Formula |
C26H40O10 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(3E,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1 |
InChI Key |
VUEPOIYXKZTLMD-ANZZXSATSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.